molecular formula C16H16ClN3O3S B6560989 N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921802-80-4

N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B6560989
CAS RN: 921802-80-4
M. Wt: 365.8 g/mol
InChI Key: FWNRQYMRNICIOW-UHFFFAOYSA-N
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Description

N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is 365.0600902 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antimicrobial Activity

The compound has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs .

Anticancer Activity

It has also been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This suggests its potential use in cancer treatment .

Anti-inflammatory Properties

The 1,3,4-thiadiazole derivatives embedded with pyrazole and pyrrole containing the carboxamide group at 3rd position have exhibited compelling anti-inflammatory properties . This suggests that the compound could be used in the treatment of inflammatory diseases .

Protodeboronation of Pinacol Boronic Esters

Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Therapeutic Importance of Synthetic Thiophene

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

properties

IUPAC Name

N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-23-13-5-4-10(6-12(13)17)18-14(21)7-11-8-24-16(19-11)20-15(22)9-2-3-9/h4-6,8-9H,2-3,7H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNRQYMRNICIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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